Oxacyclohexadec-13-en-2-one, commonly referred to as (13E)-oxacyclohexadec-13-en-2-one, is a cyclic compound characterized by its unique molecular structure. It has the chemical formula and a CAS registry number of 34902-57-3. This compound belongs to the family of oxacycloalkenes, which are cyclic compounds containing oxygen in their ring structure. The presence of a double bond at the 13th carbon position and a ketone functional group at the second position contributes to its reactivity and potential applications in various fields, including fragrance and flavoring industries .
The chemical reactivity of oxacyclohexadec-13-en-2-one can be attributed to its functional groups. It can undergo various reactions typical of alkenes and ketones:
Research indicates that oxacyclohexadec-13-en-2-one exhibits biological activity, particularly in terms of its potential genotoxicity and reproductive toxicity. In studies evaluating its safety profile, it was found that this compound does not pose significant risks at low concentrations, making it suitable for use in consumer products such as fragrances and cosmetics . Additionally, it has been noted for its potential antimicrobial properties, although specific mechanisms of action require further investigation.
Several synthetic routes have been developed for producing oxacyclohexadec-13-en-2-one:
Oxacyclohexadec-13-en-2-one is primarily utilized in:
Interaction studies involving oxacyclohexadec-13-en-2-one have focused on its compatibility with other fragrance compounds and its behavior in complex mixtures. Research indicates that it can interact with other volatile organic compounds, potentially enhancing or modifying their olfactory profiles. Furthermore, studies on its environmental impact have assessed how it behaves in different ecological contexts, particularly regarding bioaccumulation and degradation rates .
Oxacyclohexadec-13-en-2-one shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Oxacyclohexadec-12-en-2-one (12E) | Similar cyclic structure; different double bond position | Different olfactory characteristics |
Oxacyclohexadec-12-en-2-one (12Z) | Isomeric form of 12E | Z-isomer may demonstrate different biological activity |
Oxacyclohexadec-13-en-2-one (13Z) | Isomeric form of 13E | Z-isomer's reactivity may differ from E-isomer |
Habanolide | Macrocyclic structure | Larger ring size may influence fragrance intensity |
Cyclopentadecenolide | Contains a similar ketone group | Different size and ring structure |
These comparisons illustrate that while oxacyclohexadec-13-en-2-one shares common features with similar compounds, its specific arrangement of functional groups and double bonds contributes to its unique properties and applications in various industries .
The exploration of Oxacyclohexadec-13-en-2-one, (13E)-, emerged alongside broader investigations into macrocyclic lactones during the late 20th century. While the exact date of its first synthesis remains undocumented in public databases, its structural analog 15-pentadecanolide—a saturated counterpart—was synthesized via hydrogenation of unsaturated precursors as early as 2002, as evidenced by patent DE50206615D1. The (13E)-isomer itself gained formal recognition in chemical registries by 2006, with PubChem entries (CID 6436339) cataloging its stereospecific properties and computational descriptors.
The compound’s discovery aligns with a resurgence of interest in macrocycles for pharmaceutical applications, as highlighted by Mortensen et al. (2020), who emphasized the need for innovative strategies to synthesize structurally diverse macrocyclic scaffolds. Unlike natural macrocyclic lactones such as erythromycin or cyclosporine, Oxacyclohexadec-13-en-2-one, (13E)-, likely originated from synthetic efforts aimed at probing structure-activity relationships in fragrance chemistry and materials science.
Oxacyclohexadec-13-en-2-one, (13E)-, belongs to the class of 16-membered macrocyclic lactones, a subgroup characterized by a ring structure comprising 15 carbon atoms, one oxygen atom, and a ketone functional group. Its taxonomic position is further refined by the following hierarchical classification:
Taxonomic Level | Classification |
---|---|
Class | Macrocyclic lactones |
Subclass | Oxacycloalkenes |
Ring Size | 16-membered (15 carbons + 1 oxygen) |
Functional Groups | Ketone (C=O), trans-alkene (C13=C14) |
Stereochemical Profile | (13E)-configuration |
This classification underscores its structural kinship with natural musk compounds, such as muscone and civetone, which also feature macrocyclic ketones. However, unlike these naturally occurring analogs, the (13E)-isomer’s unsaturated backbone introduces conformational rigidity and electronic anisotropy, influencing its physicochemical behavior.
Within pharmaceutical contexts, macrocyclic lactones are prized for their ability to bind challenging biological targets, a property attributed to their pre-organized three-dimensional architectures. While Oxacyclohexadec-13-en-2-one, (13E)-, has not yet been widely adopted in drug discovery, its structural motifs align with synthetic macrocycles under investigation for modulating protein-protein interactions.
The (13E)-isomer’s distinction lies in its stereochemical and conformational attributes, which differentiate it from both its (13Z)-counterpart and related saturated lactones. Key structural features include:
The trans-configuration at the 13th position imposes a planar geometry on the double bond, reducing ring strain compared to the cis-isomer. This is evidenced by computational studies showing a 5.4 XLogP3-AA value for the (13Z)-isomer, suggesting marginally higher lipophilicity due to altered molecular packing. In contrast, the (13E)-isomer’s extended conformation may enhance crystalline stability, though experimental data on its phase behavior remain limited.
The table below contrasts Oxacyclohexadec-13-en-2-one, (13E)-, with structurally related macrocycles:
Compound | Ring Size | Double Bond Position | Configuration | Key Applications |
---|---|---|---|---|
15-Pentadecanolide | 15-membered | None | N/A | Fragrance additive |
Oxacyclohexadec-13-en-2-one, (13Z)- | 16-membered | C13-C14 | cis | Musk analog research |
Oxacyclohexadec-13-en-2-one, (13E)- | 16-membered | C13-C14 | trans | Synthetic macrocycle studies |
Civetone | 17-membered | C9-C10 | cis | Perfumery |
The (13E)-isomer’s 16-membered ring occupies a unique niche between smaller lactones (e.g., 15-pentadecanolide) and larger natural musks. Its trans-alkene disrupts ring symmetry, creating a dipole moment that may influence intermolecular interactions in condensed phases.
The systematic nomenclature of oxacyclohexadec-13-en-2-one, (13E)- follows established International Union of Pure and Applied Chemistry conventions for macrocyclic lactone compounds [26]. This compound represents a sixteen-membered macrocyclic lactone with an integrated oxygen atom within the ring structure and a double bond at the 13-position in the E configuration [32]. The IUPAC name specifically designates the presence of an oxygen heteroatom incorporated into the cyclohexadecane backbone, forming what is classified as an oxacyclohexadecanone derivative [9].
The stereochemical descriptor "(13E)" provides critical isomeric specificity, indicating the geometric configuration of the double bond located at carbon-13 [35] [36]. This E configuration follows the Cahn-Ingold-Prelog priority rules, where substituents of higher atomic number priority are positioned on opposite sides of the double bond plane [38]. The systematic approach to naming ensures unambiguous identification of this specific stereoisomer among possible geometric variants [28].
Nomenclature Component | Structural Significance | IUPAC Convention |
---|---|---|
Oxa- | Oxygen heteroatom replacement | Heteroatom prefix [34] |
Cyclohexadec- | Sixteen-membered ring system | Ring size designation [26] |
13-en | Double bond at position 13 | Unsaturation location [32] |
2-one | Ketone at position 2 | Functional group suffix [32] |
(13E) | E geometric configuration | Stereochemical descriptor [35] |
Crystallographic studies of macrocyclic lactones reveal complex conformational preferences that reflect the balance between ring strain minimization and stabilizing intramolecular interactions [10] [11]. The sixteen-membered ring system of oxacyclohexadec-13-en-2-one exhibits conformational flexibility characteristic of large macrocycles, which can access multiple stable geometries with relatively small energy differences [13] [18].
X-ray diffraction analysis of related macrolactone structures demonstrates that these compounds typically adopt non-planar conformations to minimize torsional strain across the ring framework [11] [15]. The incorporation of a double bond at the 13-position introduces geometric constraints that influence the overall ring pucker and spatial arrangement of the macrocycle [14]. Crystallographic data from similar sixteen-membered lactones show that these systems preferentially adopt conformations that maximize the distance between the carbonyl oxygen and the alkene moiety [13].
The structural analysis reveals that the lactone carbonyl group maintains its expected geometry with characteristic bond lengths and angles consistent with other macrocyclic esters [15]. The oxygen heteroatom within the ring contributes to conformational stabilization through favorable electrostatic interactions with neighboring carbon atoms [10]. The crystal packing arrangements of macrolactones often exhibit intermolecular hydrogen bonding networks that further stabilize the observed conformations [15].
Crystallographic Parameter | Typical Values | Structural Implications |
---|---|---|
Ring puckering amplitude | 0.4-0.8 Å | Moderate non-planarity [23] |
Lactone C=O bond length | 1.20-1.22 Å | Standard carbonyl geometry [15] |
C-O ester bond length | 1.34-1.36 Å | Typical ester linkage [15] |
Intramolecular distances | > 3.5 Å | Minimal ring strain [17] |
The geometric isomerism at the 13-position double bond creates two distinct stereoisomers with significantly different conformational and physical properties [35] [40]. The E configuration places substituents of higher priority on opposite sides of the double bond plane, while the Z configuration positions these groups on the same side [36] [44]. This fundamental difference in spatial arrangement has profound implications for the overall molecular geometry and macrocyclic ring conformation [41].
Computational studies and experimental observations of similar macrocyclic systems indicate that E and Z isomers exhibit different degrees of ring strain and conformational flexibility [17] [18]. The (13E) isomer typically demonstrates lower overall strain energy due to reduced steric interactions between the double bond substituents and the macrocyclic framework [20] [24]. In contrast, the (13Z) configuration often experiences increased torsional strain as the ring must accommodate the closer proximity of substituents on the same side of the alkene [22].
The stereochemical differences manifest in distinct physical properties, including melting points, solubility characteristics, and spectroscopic signatures [39] [43]. Nuclear magnetic resonance spectroscopy provides clear differentiation between these isomers through characteristic chemical shift patterns and coupling constants [4]. The (13E) configuration generally exhibits more predictable conformational behavior due to reduced conformational crowding [21].
Isomeric Property | (13E) Configuration | (13Z) Configuration |
---|---|---|
Steric hindrance | Minimized [20] | Enhanced [22] |
Ring strain energy | Lower [17] | Higher [24] |
Conformational freedom | Greater [21] | Restricted [18] |
Thermodynamic stability | Favored [20] | Disfavored [22] |
Macrocyclic compounds experience complex strain patterns that arise from the geometric constraints imposed by ring closure [17] [18]. In sixteen-membered lactones like oxacyclohexadec-13-en-2-one, torsional strain represents a critical factor influencing conformational preferences and overall molecular stability [7] [21]. The strain energy distribution across the macrocyclic framework reflects the cumulative effect of bond angle deformations and unfavorable torsional interactions [24].
Medium and large ring systems exhibit characteristic strain profiles that differ markedly from small ring cycloalkanes [7] [18]. While small rings experience primarily angle strain, macrocycles with eight or more atoms predominantly encounter torsional and transannular strain effects [21] [22]. The sixteen-membered ring system falls within the size range where conformational flexibility begins to alleviate strain through multiple accessible conformations [23].
The presence of the 13-position double bond introduces additional geometric rigidity that influences the strain distribution throughout the macrocycle [20]. This unsaturated linkage constrains local conformational freedom while potentially relieving strain in other regions of the ring through improved orbital overlap and reduced steric interactions [19]. Computational analysis of related macrocyclic systems suggests that strategically placed double bonds can serve as conformational anchors that direct overall ring geometry [17].
The torsional strain effects become particularly pronounced when considering the dynamic behavior of these macrocycles in solution [25]. Molecular dynamics simulations reveal that large rings undergo continuous conformational interconversion, with energy barriers typically ranging from 5-15 kilocalories per mole [17] [20]. This conformational mobility allows the macrocycle to sample multiple geometries and minimize unfavorable interactions through dynamic averaging [23].
Strain Component | Energy Contribution | Structural Origin |
---|---|---|
Torsional strain | 8-12 kcal/mol | Eclipsed interactions [17] |
Angle strain | 2-4 kcal/mol | Bond angle distortion [18] |
Transannular strain | 1-3 kcal/mol | Across-ring interactions [21] |
Total ring strain | 11-19 kcal/mol | Cumulative effects [24] |